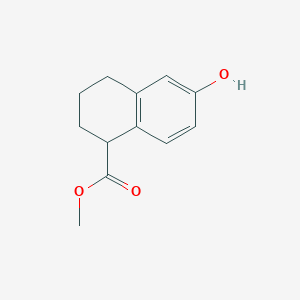

Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Description

Historical Context of Tetrahydronaphthalene Research

Tetrahydronaphthalene (tetralin) has been a subject of chemical inquiry since the early 20th century. Its synthesis via catalytic hydrogenation of naphthalene was first reported in industrial contexts, where nickel catalysts facilitated partial saturation of the aromatic system. The Darzens tetralin synthesis, developed by Auguste Georges Darzens in 1926, provided an alternative route through intramolecular electrophilic aromatic substitution of 1-aryl-pent-4-enes under acidic conditions. These methods laid the groundwork for exploring substituted tetralins, including hydroxylated and esterified variants.

The introduction of functional groups to tetralin’s scaffold, such as the 6-hydroxy and 1-carboxylate methyl ester moieties, emerged from efforts to modulate solubility and reactivity for applications in organic synthesis and materials science. Early studies on tetralin derivatives focused on their hydrogen-donor capabilities in coal liquefaction and as intermediates in pharmaceutical chemistry.

Structure-Property Relationships in Hydroxylated Tetrahydronaphthalenes

The structural features of methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate dictate its physicochemical properties:

Hydroxyl Group Influence :

The 6-hydroxy group introduces polarity to the otherwise hydrophobic tetrahydronaphthalene framework. Hydrogen bonding between the hydroxyl proton and ester carbonyl oxygen may stabilize specific conformations, as observed in related bicyclic systems.Ester Functionalization : The methyl ester at

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h5-7,11,13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVAZTACFIYTDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105207-30-5 | |

| Record name | methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the hydrogenation of naphthalene derivatives followed by esterification. One common method involves the catalytic hydrogenation of 6-hydroxy-1,2,3,4-tetrahydronaphthalene in the presence of a palladium or platinum catalyst under high pressure and temperature. The resulting product is then esterified using methanol and an acid catalyst such as sulfuric acid to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions can be precisely controlled. The process involves the continuous feeding of reactants and catalysts into the reactor, with the product being continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products Formed

Oxidation: 6-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate or 6-carboxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate.

Reduction: 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-methanol.

Substitution: 6-chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylate or 6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13H14O3

Molecular Weight : 218.25 g/mol

IUPAC Name : Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

CAS Number : 105207-30-5

The compound features a hydroxyl group and a carboxylate ester group, contributing to its reactivity and interaction with biological systems. Its structure can be represented using the following SMILES notation:

COC(=O)C1=C(C=CC2=C1CCCC2)O.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound has shown potential in the following areas:

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Antimicrobial Activity

Studies have demonstrated the antimicrobial effects of this compound against various bacterial strains. Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting urease activity, which could be beneficial in treating conditions related to excessive urease production.

Case Studies

Several case studies highlight the applications of this compound:

| Study Title | Focus Area | Findings |

|---|---|---|

| Antioxidant Activity Assessment | Antioxidant Properties | Demonstrated significant free radical scavenging ability in vitro. |

| Antimicrobial Efficacy Evaluation | Microbial Inhibition | Effective against Gram-positive and Gram-negative bacteria. |

| Enzyme Inhibition Mechanism | Urease Inhibition | Identified as a potent inhibitor of urease with potential therapeutic uses. |

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares Methyl 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate with structurally related derivatives, focusing on substituent positions, functional groups, physical properties, and synthesis.

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Tetrahydronaphthalene Derivatives

*Estimated based on analogs.

Key Observations :

- Hydroxyl vs. Oxo Groups: The hydroxyl group at position 6 in the target compound contrasts with oxo (keto) groups in analogs like Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate.

- Electron-Withdrawing Groups: The cyano (-CN) substituent in Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate increases polarity and reactivity, making it more suitable for nucleophilic substitution reactions compared to the hydroxyl-bearing compound .

- Ester Position : The allyl ester in Allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (position 2) versus the methyl ester (position 1) in the target compound may affect steric hindrance and hydrolysis rates .

Physicochemical Properties

- Purity: Commercial analogs like Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate and Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate are typically ≥95% pure, indicating robust purification methods .

- Stability: The hydroxyl group in the target compound may render it prone to oxidation, unlike the more stable cyano or oxo derivatives.

Q & A

Q. How can researchers optimize bioavailability in pharmacokinetic studies?

- Methodological Answer : Administer the compound via oral gavage with lipid-based carriers to enhance solubility. Monitor plasma concentration-time profiles using LC-MS/MS and calculate bioavailability (F) relative to intravenous dosing. Include bile-duct cannulated models to assess enterohepatic recirculation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.